U-73122

Übersicht

Beschreibung

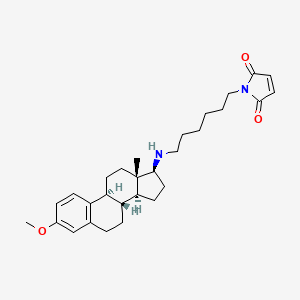

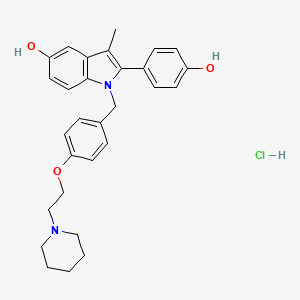

U 73122: ist ein potenter und selektiver Inhibitor der Phospholipase C, einer Klasse membrangebundener Enzyme, die eine entscheidende Rolle in verschiedenen zellulären Prozessen spielen, indem sie die Hydrolyse von Phosphatidylinositol-4,5-bisphosphat katalysieren, um Diacylglycerol und Inositol-1,4,5-trisphosphat zu produzieren . Diese Verbindung wird in der wissenschaftlichen Forschung häufig verwendet, um Signaltransduktionswege und zelluläre Mechanismen zu untersuchen, die Phospholipase C beinhalten .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: U 73122 kann durch einen mehrstufigen Prozess synthetisiert werden, der die Reaktion spezifischer Ausgangsmaterialien unter kontrollierten Bedingungen beinhaltet. Die Verbindung ist löslich in Chloroform, Dimethylsulfoxid und Ethanol, aber unlöslich in Wasser . Höhere Konzentrationen in Dimethylsulfoxid und Ethanol können durch Erhitzen erreicht werden .

Industrielle Produktionsmethoden: Die industrielle Produktion von U 73122 beinhaltet die Verwendung wasserfreier Lösungsmittel, um die Löslichkeit der Verbindung sicherzustellen. Das Vorhandensein von Feuchtigkeit im Lösungsmittel kann die Löslichkeit verringern, daher ist die Verwendung wasserfreier Bedingungen entscheidend .

Wissenschaftliche Forschungsanwendungen

Chemistry: U 73122 is used to study the role of phospholipase C in various chemical processes and signal transduction pathways .

Biology: In biological research, U 73122 is employed to investigate the mechanisms of calcium signaling and the regulation of cellular processes involving phospholipase C .

Medicine: U 73122 has been used in medical research to explore its potential therapeutic applications in conditions related to abnormal calcium signaling and phospholipase C activity .

Industry: In the industrial sector, U 73122 is utilized in the development of new drugs and therapeutic agents targeting phospholipase C-related pathways .

Wirkmechanismus

Target of Action

U-73122 is a potent inhibitor of Phospholipase C (PLC) and 5-Lipoxygenase (5-LO) . PLC is a class of membrane-associated enzymes that catalyze the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) to inositol triphosphate (IP3), leading to a decrease in free cytosolic Ca2+ . 5-LO is an enzyme that catalyzes the conversion of arachidonic acid to leukotrienes, a group of inflammatory mediators .

Mode of Action

This compound inhibits the hydrolysis of PIP2 to IP3, leading to a decrease in free cytosolic Ca2+ . It also acts to inhibit the coupling of G-protein phospholipase C activation, while being unaffected by the production of cAMP . This results in the inhibition of agonist-induced Ca2+ increases in platelets and polymorphonuclear neutrophils .

Biochemical Pathways

This compound is involved in the Phosphoinositide (PI) signal transduction pathway . The levels of PIP2, a component of the PI pathway, are regulated by PLC enzymes. This compound inhibits the activity of these enzymes, thereby reducing the levels of PIP2 . This affects the regulation of proteins like ezrin, which are involved in metastatic spread in conditions like osteosarcoma .

Pharmacokinetics

It’s known that this compound is a potent inhibitor of plc with an ic50 value of approximately 1-21 µM .

Result of Action

This compound has been shown to reduce cell growth in cultured MG-63 osteosarcoma cell lines by inhibiting PLC . It also modifies the expression and subcellular localization of selected PLC isoforms . Furthermore, this compound has been found to be a potent and selective agonist of the transient receptor potential ankyrin type 1 (TRPA1) receptor channel .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of certain G-proteins can affect the inhibitory action of this compound on PLC . .

Biochemische Analyse

Biochemical Properties

U-73122 is known to inhibit the activity of PLC, an enzyme that plays a crucial role in the phosphoinositide signal transduction pathway . The compound inhibits the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) to inositol triphosphate (IP3), leading to a decrease in free cytosolic Ca2+ . This inhibition affects a variety of biological activities, including antiplatelet activation, modulation of Ca2+ signaling, and inhibition of 5-lipoxygenase activity .

Cellular Effects

In cellular contexts, this compound has been shown to have significant effects. For instance, it reduces the cell growth in cultured MG-63 osteosarcoma cell line by modifying the expression and the subcellular localization of selected PLC isoforms . It also inhibits the coupling of G-protein phospholipase C activation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with PLC enzymes. By inhibiting PLC, this compound prevents the hydrolysis of PIP2 to IP3, thereby reducing the levels of free cytosolic Ca2+ . This inhibition disrupts the normal signaling pathways that rely on these second messengers, leading to the observed cellular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For example, in GH3 rat pituitary cells, this compound dose-dependently inhibited the thyrotropin-releasing hormone effect, with complete suppression occurring with 70 seconds of pretreatment .

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models as well. For instance, in porcine myometrial cells, this compound was found to inhibit KCl-induced and Bay-K-8644-induced increase in [Ca2+]i in a dose-dependent manner .

Metabolic Pathways

This compound is involved in the phosphoinositide signal transduction pathway. It acts on the PLC enzymes that regulate the levels of PIP2, a key component of this pathway .

Subcellular Localization

The subcellular localization of this compound is not explicitly known. It has been shown to affect the subcellular localization of PLC enzymes in cultured human osteosarcoma MG-63 cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: U 73122 can be synthesized through a multi-step process involving the reaction of specific starting materials under controlled conditions. The compound is soluble in chloroform, dimethyl sulfoxide, and ethanol, but insoluble in water . Higher concentrations in dimethyl sulfoxide and ethanol can be achieved by heating .

Industrial Production Methods: Industrial production of U 73122 involves the use of anhydrous solvents to ensure the solubility of the compound. The presence of moisture in the solvent can lower the solubility, so it is critical to use anhydrous conditions .

Analyse Chemischer Reaktionen

Reaktionstypen: U 73122 durchläuft verschiedene chemische Reaktionen, darunter die Hemmung der Phospholipase-C-Aktivität, die zu einer Abnahme des freien zytosolischen Kalziumspiegels führt . Es hemmt auch die Kopplung der G-Protein-Phospholipase-C-Aktivierung .

Häufige Reagenzien und Bedingungen: Die Verbindung wird typischerweise in Forschungsumgebungen mit Reagenzien wie Dimethylsulfoxid und Ethanol verwendet. Es ist wichtig, wasserfreie Bedingungen zu gewährleisten, um die Stabilität und Löslichkeit von U 73122 zu gewährleisten .

Hauptprodukte, die gebildet werden: Das Hauptprodukt, das aus den Reaktionen mit U 73122 gebildet wird, ist die Hemmung der Phospholipase-C-Aktivität, die zu einer Abnahme des intrazellulären Kalziumspiegels führt .

Wissenschaftliche Forschungsanwendungen

Chemie: U 73122 wird verwendet, um die Rolle der Phospholipase C in verschiedenen chemischen Prozessen und Signaltransduktionswegen zu untersuchen .

Biologie: In der biologischen Forschung wird U 73122 eingesetzt, um die Mechanismen der Kalziumsignalgebung und die Regulation zellulärer Prozesse zu untersuchen, die Phospholipase C beinhalten .

Medizin: U 73122 wurde in der medizinischen Forschung verwendet, um seine potenziellen therapeutischen Anwendungen bei Erkrankungen zu untersuchen, die mit abnormaler Kalziumsignalgebung und Phospholipase-C-Aktivität zusammenhängen .

Industrie: Im Industriesektor wird U 73122 bei der Entwicklung neuer Medikamente und therapeutischer Mittel eingesetzt, die auf Phospholipase-C-bezogene Wege abzielen .

Wirkmechanismus

U 73122 übt seine Wirkungen aus, indem es die Aktivität der Phospholipase C hemmt und so die Produktion von Diacylglycerol und Inositol-1,4,5-trisphosphat reduziert . Diese Hemmung führt zu einer Abnahme des intrazellulären Kalziumspiegels, was verschiedene zelluläre Prozesse und Signaltransduktionswege beeinflusst . Die Verbindung aktiviert auch den transienten Rezeptorpotential-Ankyrin-Typ-1-Rezeptorkanals, der an der sensorischen Wahrnehmung und Schmerzsignalgebung beteiligt ist .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

U 73343: Ein inaktives Analogon von U 73122, das als negative Kontrolle in Forschungsstudien verwendet wird.

Phospholipase-C-Inhibitoren: Andere Verbindungen, die die Phospholipase-C-Aktivität hemmen, wie Neomycin und Edelfosin.

Einzigartigkeit: U 73122 ist einzigartig in seiner potenten und selektiven Hemmung der Phospholipase C, was es zu einem wertvollen Werkzeug in Forschungsstudien macht, die die Rolle dieses Enzyms in verschiedenen zellulären Prozessen untersuchen . Seine Fähigkeit, Kalziumsignalwege zu hemmen und den transienten Rezeptorpotential-Ankyrin-Typ-1-Rezeptorkanals zu aktivieren, unterscheidet es weiter von anderen ähnlichen Verbindungen .

Eigenschaften

IUPAC Name |

1-[6-[[(8R,9S,13S,14S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]amino]hexyl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H40N2O3/c1-29-16-15-23-22-10-8-21(34-2)19-20(22)7-9-24(23)25(29)11-12-26(29)30-17-5-3-4-6-18-31-27(32)13-14-28(31)33/h8,10,13-14,19,23-26,30H,3-7,9,11-12,15-18H2,1-2H3/t23-,24-,25+,26+,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUFAORPFSVMJIW-ZRJUGLEFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2NCCCCCCN4C(=O)C=CC4=O)CCC5=C3C=CC(=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2NCCCCCCN4C(=O)C=CC4=O)CCC5=C3C=CC(=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H40N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3036739 | |

| Record name | 1-(6-((17-3-methoxyestra-1,3,5(10)-trien-17-yl)amino)hexyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3036739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112648-68-7 | |

| Record name | 1-[6-[[(17β)-3-Methoxyestra-1,3,5(10)-trien-17-yl]amino]hexyl]-1H-pyrrole-2,5-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112648-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(6-((3-Methoxyestra-1,3,5(10)-trien-17-yl)amino)hexyl)-1H-pyrrole-2,5-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112648687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(6-((17-3-methoxyestra-1,3,5(10)-trien-17-yl)amino)hexyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3036739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[6-((17β-3-Methoxyestra-1,3,5(10)-trien-17-yl)amino)hexyl]-1H-pyrrole-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-bromophenyl)methyl]-4-chloro-N-(2-oxoazepan-3-yl)benzenesulfonamide](/img/structure/B1663497.png)

![8-hydroxy-5-[(1R)-1-hydroxy-2-[2-[4-(4-methoxy-3-phenylanilino)phenyl]ethylamino]ethyl]-1H-quinolin-2-one;hydrochloride](/img/structure/B1663498.png)

![2-[4-[2-[[1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenoxy]acetic acid](/img/structure/B1663500.png)

![methyl (4R)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B1663519.png)